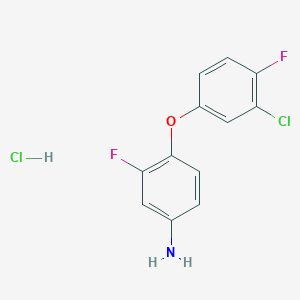
4-(3-Chloro-4-fluorophenoxy)-3-fluorophenylamine hydrochloride
Overview
Description
4-(3-Chloro-4-fluorophenoxy)-3-fluorophenylamine hydrochloride is a chemical compound with the molecular formula C12H8ClF2NO•HCl and a molecular weight of 292.11 . It is used for research purposes, particularly in proteomics research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a zinc phthalocyanine derivative was carried out using a starting material “3-(3-chloro-4-fluorophenoxy) phthalonitrile” . The reaction was performed in the presence of anhydrous ZnCl2 with stirring in the solvent of dry N,N-dimethylaminoethanol (DMAE) containing a catalytic amount of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) at reflux temperature for 10 hours .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: C1=CC(=C(C=C1N)F)OC2=CC(=C(C=C2)F)Cl.Cl .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 292.11 and a molecular formula of C12H8ClF2NO•HCl .Scientific Research Applications
Synthesis and Biological Activities
- Synthesis of Analogues for Brain Studies : A study by Ohmomo et al. (1991) involved synthesizing fluorine and iodine analogues of clorgyline, including compounds similar to 4-(3-Chloro-4-fluorophenoxy)-3-fluorophenylamine hydrochloride. These analogues were evaluated for their potency in inhibiting monoamine oxidase A (MAO-A), demonstrating potential for advanced development as radiofluorinated and radioiodinated ligands useful in brain studies with positron emission tomography and single-photon emission computed tomography (Ohmomo et al., 1991).
Chemical Transformations and Synthesis
- Biotransformation Using Escherichia coli : Coulombel et al. (2011) demonstrated the biotransformation of 4-halogenated phenols, including compounds similar to 4-(3-Chloro-4-fluorophenoxy)-3-fluorophenylamine hydrochloride, using Escherichia coli expressing 4-hydroxyphenylacetate 3-hydroxylase. This research highlights the potential for large-scale bioprocess production of similar halogenated compounds (Coulombel et al., 2011).
Pharmaceutical Chemistry and Drug Design
- Pharmaceutical Intermediate Synthesis : The synthesis of new (arylcarbonyloxy)aminopropanol derivatives by Tengler et al. (2013) involved hydrochlorides of compounds structurally related to 4-(3-Chloro-4-fluorophenoxy)-3-fluorophenylamine hydrochloride. These derivatives, potential β1-adrenergic receptor antagonists, highlight the chemical's relevance in pharmaceutical chemistry (Tengler et al., 2013).
Safety And Hazards
properties
IUPAC Name |
4-(3-chloro-4-fluorophenoxy)-3-fluoroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO.ClH/c13-9-6-8(2-3-10(9)14)17-12-4-1-7(16)5-11(12)15;/h1-6H,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYLXOPRDWUQHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OC2=CC(=C(C=C2)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-fluorophenoxy)-3-fluorophenylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-(3-{[(tert-butoxy)carbonyl]-amino}pyrrolidin-1-yl)-5-nitrobenzoate](/img/structure/B1421064.png)
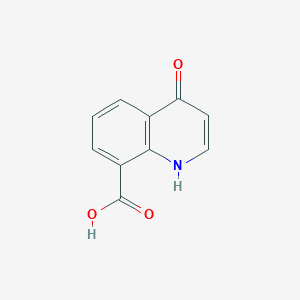
![7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1421068.png)
![(E)-Methyl 3-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)acrylate](/img/structure/B1421069.png)
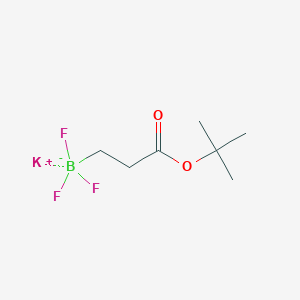
![Methyl 2-{3-[(tert-butoxycarbonyl)amino]-piperidino}-5-nitrobenzenecarboxylate](/img/structure/B1421072.png)
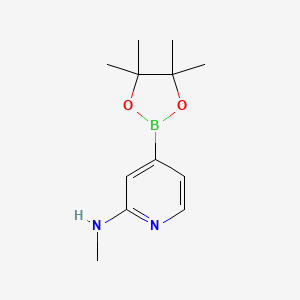
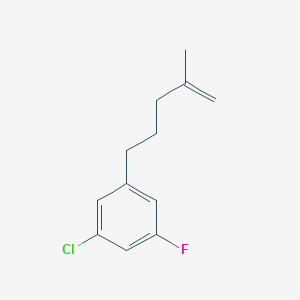
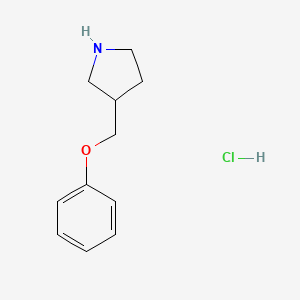
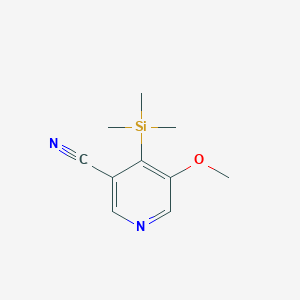
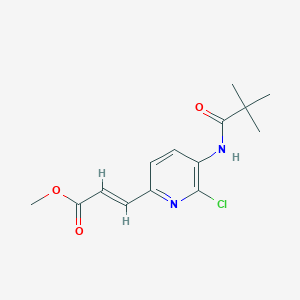

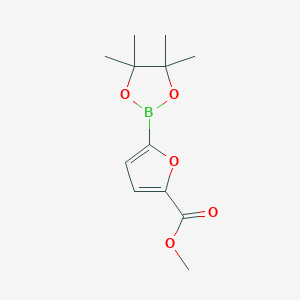
![3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1421087.png)